molecular formula C12H11NO4 B10872902 3-(7-methyl-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid

3-(7-methyl-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid

Cat. No.: B10872902
M. Wt: 233.22 g/mol
InChI Key: BTBOLMMOYOSAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-methyl-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid is a synthetic organic compound belonging to the benzoxazine family. This compound is characterized by a benzoxazine ring fused with a propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methyl-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminophenol and methyl acrylate.

    Cyclization: The reaction proceeds through a cyclization process where 2-aminophenol reacts with methyl acrylate under acidic conditions to form the benzoxazine ring.

    Methylation: The methyl group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Hydrolysis: The ester group is hydrolyzed to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-(7-methyl-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the oxo group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

3-(7-methyl-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(7-methyl-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways: It may interfere with signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-methyl-2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-(7-methyl-2-oxo-1,4-benzoxazin-3-yl)propanoic acid

InChI

InChI=1S/C12H11NO4/c1-7-2-3-8-10(6-7)17-12(16)9(13-8)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)

InChI Key

BTBOLMMOYOSAIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=O)O2)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.